Formamide, N,N'-ethylidenebis-
Overview
Description
Formamide, N,N’-ethylidenebis- is a chemical compound with the molecular formula C4H8N2O2. It is a derivative of formamide, which is an amide derived from formic acid. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Formamide, N,N’-ethylidenebis- can be synthesized through several methods. One efficient method involves the reaction of aromatic amines with ethyl orthoformate in the presence of a solid acid catalyst such as sulfonated rice husk ash. This method provides high yields and short reaction times . Another approach involves the formylation of amines using formic acid under solvent-free conditions . Industrial production methods typically involve the carbonylation of ammonia or the ammonolysis of methyl formate .
Chemical Reactions Analysis
Formamide, N,N’-ethylidenebis- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can yield amines and other derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include formic acid, ethyl orthoformate, and various catalysts such as sulfonated rice husk ash Major products formed from these reactions include N,N’-diarylformamidines and other formamide derivatives.
Scientific Research Applications
Formamide, N,N’-ethylidenebis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Formamide, N,N’-ethylidenebis- involves its ability to act as a formylating agent. It can react with various substrates to form formylated products, which are key intermediates in the synthesis of many organic compounds. The molecular targets and pathways involved in its reactions include the formation of highly reactive CN and NH radicals, which can further react to produce nucleobases such as adenine, guanine, cytosine, and uracil .
Comparison with Similar Compounds
Formamide, N,N’-ethylidenebis- can be compared with other similar compounds such as:
Dimethylformamide (DMF): A widely used solvent in organic synthesis with similar formylating properties.
N,N’-diarylformamidines: Compounds with similar structural features and reactivity.
Methanamide: . The uniqueness of Formamide, N,N’-ethylidenebis- lies in its specific reactivity and applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(1-formamidoethyl)formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-4(5-2-7)6-3-8/h2-4H,1H3,(H,5,7)(H,6,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFXZONQZDQAMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NC=O)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066631 | |
Record name | Formamide, N,N'-ethylidenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20602-52-2 | |
Record name | N,N′-Ethylidenebis[formamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20602-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formamide, N,N'-ethylidenebis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020602522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formamide, N,N'-ethylidenebis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formamide, N,N'-ethylidenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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